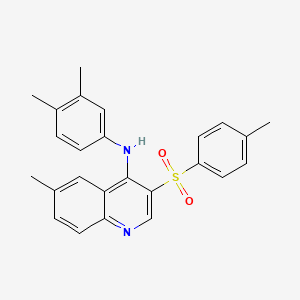

N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is substituted with methyl and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methyl and sulfonyl groups. Common reagents used in these reactions include methyl iodide, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Sulfonamide Formation

The 4-methylbenzenesulfonyl group is introduced via sulfonation or coupling. For example:

-

Sulfonic Acid Activation : Conversion of 4-methylbenzoic acid to its sulfonyl chloride using thionyl chloride.

-

Nucleophilic Substitution : Reaction of quinolin-4-amine with the activated sulfonyl chloride under basic conditions (e.g., pyridine, NaH).

Quinoline Functionalization

-

C2 Arylation : Pd-catalyzed coupling with aryl halides using ligands like X-Phos. This method achieves high yields (55–94%) and tolerates diverse substituents .

-

N-Oxide Deoxygenation : Reduction of quinoline N-oxides to restore aromaticity, enabling further functionalization .

Amide Bond Formation

The 3,4-dimethylphenyl group is attached via:

-

Reductive Amination : Condensation of quinolin-4-amine with 3,4-dimethylbenzaldehyde, followed by reduction (e.g., NaBH₃CN).

-

Amidation : Coupling of quinolin-4-amine with carboxylic acids using coupling agents (e.g., EDC/HOBt) .

Functional Group Reactivity

-

Sulfonyl Group : Enhances lipophilicity and binding affinity to biological targets (e.g., enzymes, DNA).

-

Quinoline Core : Engages in π-π interactions and acts as a scaffold for further derivatization .

-

Amide Group : Participates in hydrogen bonding, influencing solubility and stability.

Table 2: Reactivity of Functional Groups

| Functional Group | Role in Reactions | Biological Impact |

|---|---|---|

| Sulfonyl | Electrophilic substitution | Target binding enhancement |

| Quinoline | π-electron delocalization | DNA/enzyme interactions |

| Amide | Hydrogen bonding, steric effects | Solubility modulation |

Analytical Techniques

Characterization of this compound typically involves:

-

X-Ray Crystallography : Determines bond lengths and conformation (e.g., chair conformation of piperidine analogs).

-

NMR Spectroscopy : Confirms substitution patterns and coupling constants.

-

Mass Spectrometry : Validates molecular weight and structural integrity.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications in the quinoline structure can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells. This compound could potentially serve as a lead structure for developing new anticancer agents targeting pathways such as the PKMYT1 pathway, which is crucial in DNA damage response mechanisms .

1.2 Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies suggest that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthetic Utility

2.1 Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, including C-H activation reactions that can introduce additional aryl or alkyl groups at specific positions on the quinoline ring. This versatility makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .

2.2 Catalytic Applications

Recent studies have explored the use of quinoline derivatives as ligands in catalytic processes. The ability of this compound to coordinate with metal catalysts enhances reaction selectivity and efficiency in processes such as cross-coupling reactions and asymmetric synthesis .

Material Science Applications

3.1 UV Absorption and Stabilization

The compound's structural features suggest potential applications in material science, particularly as a UV absorber or stabilizer in polymers. Its ability to absorb UV radiation can protect materials from degradation caused by sunlight exposure, making it suitable for use in coatings, plastics, and other materials exposed to outdoor conditions .

3.2 Photodynamic Therapy

Given its photochemical properties, this compound could be investigated for use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell destruction, particularly in cancer treatments .

Mécanisme D'action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

- 6-METHOXY-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and molecular interactions, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several key steps including the formation of the quinoline core and subsequent functionalization. The compound can be synthesized through a multi-step reaction involving the coupling of appropriate aryl amines with quinoline derivatives.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antitumor activity. For instance, a series of 3-benzyl-substituted 4(3H)-quinazolinones were evaluated for their in vitro antitumor properties. These compounds showed significant potency against various cancer cell lines, with mean GI(50) values ranging from 7.24 µM to 14.12 µM, outperforming the standard drug 5-Fluorouracil (GI(50) = 22.60 µM) .

The mechanism of action for these compounds often involves the inhibition of key enzymes associated with cancer cell proliferation. For example, molecular docking studies suggest that similar quinoline derivatives can effectively bind to the ATP binding site of tyrosine kinases, which are crucial for tumor growth .

Acetylcholinesterase Inhibition

This compound may also possess acetylcholinesterase (AChE) inhibitory activity. Compounds with quinoline structures have been reported to exhibit significant AChE inhibition, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . The IC50 values for related compounds have been documented as low as 2.7 µM, indicating strong inhibitory potential .

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between this compound and target proteins. These studies can provide insights into the compound's affinity for specific receptors or enzymes involved in disease pathways.

For instance, docking simulations have shown that quinoline derivatives can mimic the binding modes of established inhibitors like erlotinib in the ATP binding site of EGFR-TK . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Antitumor Efficacy : In vitro studies on related quinazolinone derivatives indicated that modifications to the benzene sulfonamide moiety significantly enhanced antitumor activity against specific cancer cell lines .

- Neuroprotective Effects : Research has shown that compounds with similar structural features exhibit neuroprotective effects through AChE inhibition, which could be beneficial in Alzheimer's disease therapy .

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZPTLZXYLTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.